S-Bioallethrin

説明

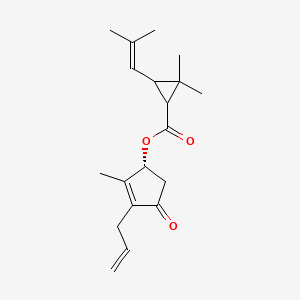

(+)-trans-(S)-allethrin is a (+)-trans-allethrin. It is an enantiomer of a (-)-trans-(R)-allethrin.

Allethrin is a pyrethroid (type I) insecticide. A pyrethroid is a synthetic chemical compound similar to the natural chemical pyrethrins produced by the flowers of pyrethrums (Chrysanthemum cinerariaefolium and C. coccineum). Pyrethroids are common in commercial products such as household insecticides and insect repellents. In the concentrations used in such products, they are generally harmless to human beings but can harm sensitive individuals. They are usually broken apart by sunlight and the atmosphere in one or two days, and do not significantly affect groundwater quality except for being toxic to fish. (L811)

Bioallethrin is a brand name for an ectoparasiticide. It consists of two of the eight stereosiomers of allethrin I in an approximate ratio of 1:1. Esbioallethrin or S-bioallethrin s the pure S-form of the pesticide. Bioallethrin is subject to extensive hydrolytic and oxidative degeneration by the mammalian metabolism, leading to a complex series of metabolites partially conjugated and finally eliminated in the urine.

特性

IUPAC Name |

[(1S)-2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVAOQKBXKSDMS-PVAVHDDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Record name | D-TRANS-ALLETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18056 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2039336 | |

| Record name | S-Bioallethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2039336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

D-trans-allethrin is a clear to amber viscous liquid. A synthetic insecticide structurally similar to pyrethrin., YELLOW VISCOUS LIQUID. | |

| Record name | D-TRANS-ALLETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18056 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

~120 °C | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.98 | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

28434-00-6; 28057-48-9(replacedby28434-00-6), 28434-00-6, 3972-20-1 | |

| Record name | D-TRANS-ALLETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18056 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (+)-trans-Allethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28434-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-dl-trans-Allethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003972201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Bioallethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028434006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Bioallethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2039336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIOALLETHRIN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFF4AL7FRM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Y8J603E78R | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8J603E78R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereoisomer Composition and Biological Activity of S-Bioallethrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Bioallethrin is a potent synthetic pyrethroid insecticide, valued for its rapid knockdown effect on a wide range of insect pests. As a synthetic analog of the natural pyrethrins found in Chrysanthemum cinerariaefolium, its insecticidal efficacy is deeply rooted in its specific stereochemistry. Allethrin, the parent compound, possesses three chiral centers, leading to eight possible stereoisomers. This compound is a formulation enriched with the most biologically active of these isomers, the [1R, trans; 1S]-isomer, which significantly enhances its potency compared to racemic allethrin mixtures.[1][2]

This technical guide provides a comprehensive overview of the stereoisomer composition of this compound, its biological activity, and the experimental protocols used for its evaluation.

Stereoisomer Composition of Allethrin and this compound

Allethrin is a mixture of eight stereoisomers.[3][4] The insecticidal activity varies significantly between these isomers. Commercial formulations have been developed to enrich the concentration of the more potent stereoisomers.

-

Allethrin: A racemic mixture of all eight stereoisomers.[5]

-

Bioallethrin: A mixture of two of the most active isomers, the (1R,trans;1R) and (1R,trans;1S) isomers, in an approximate 1:1 ratio.

-

Esbiothrin: A mixture of the same two isomers as Bioallethrin, but in an approximate 1:3 ratio of (1R,trans;1R) to (1R,trans;1S).

-

This compound: The most potent single isomer, the [1R, trans; 1S]-isomer (also referred to as esbioallethrin).

The d-isomers are significantly more active than the l-isomers, and the trans-isomers are generally more potent than the cis-isomers.

Biological Activity and Mechanism of Action

The primary mode of action for this compound, like other pyrethroids, is the disruption of nerve function in insects.

Primary Target: Voltage-Gated Sodium Channels

This compound targets the voltage-gated sodium channels (VGSCs) in the nerve cell membrane of insects. It binds to the open state of these channels, causing them to remain open for an extended period. This leads to a prolonged influx of sodium ions, resulting in hyperexcitability of the nerve, repetitive firing, and eventual paralysis, leading to the death of the insect.

Secondary Effects: Oxidative Stress and Mitochondrial Dysfunction

Recent studies have indicated that pyrethroids, including bioallethrin, can induce secondary toxic effects through the generation of reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction in non-target organisms, including human cells. This can result in cellular damage, DNA damage, and apoptosis.

Data Presentation: Biological Activity of this compound and Related Stereoisomers

The following tables summarize the quantitative data on the biological activity of this compound and other allethrin stereoisomers against various organisms.

Table 1: Insecticidal Activity against Target Pests

| Compound | Insect Species | LD50 | Reference |

| This compound | Musca domestica (Housefly) | Most biologically active isomer | |

| Bioallethrin | Musca domestica (Housefly) | More than twice as effective as allethrin | |

| Allethrin | Apis mellifera (Honey Bee) | 3 - 9 µ g/bee |

Table 2: Toxicity to Non-Target Organisms

| Compound | Species | LC50 | Reference |

| This compound | Fish | 9 - 90 µg/L (most toxic of allethrins) | |

| Bioallethrin | Fish | 2.6 ppb (Oncorhynchus mykiss) | |

| Allethrin | Fish | 9 - 90 µg/L | |

| This compound | Aquatic Invertebrates (Daphnia) | 150 - 50,000 µg/L (less toxic than to fish) | |

| Bioallethrin | Bobwhite Quail | 2030 ppm | |

| Allethrin | Mallard Duck | >2000 mg/kg |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the stereoisomer composition and biological activity of this compound.

Separation of this compound Stereoisomers by Chiral HPLC

Principle: Chiral High-Performance Liquid Chromatography (HPLC) is employed to separate the stereoisomers of allethrin based on their differential interactions with a chiral stationary phase (CSP).

Materials:

-

HPLC system with a UV detector

-

Chiral column (e.g., polysaccharide-based CSP like amylose or cellulose derivatives)

-

Mobile phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol. The exact ratio needs to be optimized for the specific column and isomers.

-

This compound standard and sample solutions dissolved in the mobile phase.

Procedure:

-

System Preparation: Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

Sample Injection: Inject a known volume of the this compound standard or sample solution onto the column.

-

Chromatographic Separation: The stereoisomers will separate as they travel through the column due to their different affinities for the chiral stationary phase.

-

Detection: Monitor the eluent using a UV detector at a wavelength where the allethrin isomers absorb (e.g., around 230 nm).

-

Data Analysis: Identify and quantify the individual stereoisomers based on their retention times and peak areas compared to the standards.

Insecticidal Activity Bioassay: Topical Application Method

Principle: This method determines the dose of an insecticide required to cause 50% mortality (LD50) in a test population of insects by applying a precise amount of the insecticide directly onto the insect's body.

Materials:

-

Micro-applicator capable of delivering precise volumes (e.g., 0.1 - 1 µL).

-

Test insects (e.g., adult houseflies, mosquitoes).

-

Serial dilutions of this compound in a volatile solvent (e.g., acetone).

-

Control solution (solvent only).

-

Holding containers for treated insects.

-

Anesthetic (e.g., CO2 or chilling).

Procedure:

-

Insect Preparation: Anesthetize the test insects to immobilize them.

-

Dose Preparation: Prepare a range of concentrations of this compound in the solvent.

-

Topical Application: Using the micro-applicator, apply a precise volume of each insecticide dilution to the dorsal thorax of each insect. Treat a control group with the solvent only.

-

Incubation: Place the treated insects in holding containers with access to food and water and maintain them under controlled environmental conditions (temperature and humidity).

-

Mortality Assessment: Record the number of dead and moribund insects at specified time intervals (e.g., 24 hours).

-

Data Analysis: Calculate the percentage mortality for each concentration and determine the LD50 value using probit analysis.

Conclusion

This compound's enhanced insecticidal activity is a direct consequence of its specific stereoisomer composition, highlighting the importance of stereochemistry in the development of effective and selective pesticides. The primary mechanism of action through the disruption of voltage-gated sodium channels is well-established, while emerging research into secondary effects such as oxidative stress provides a more complete understanding of its toxicological profile. The detailed experimental protocols provided in this guide offer a framework for the precise analysis and evaluation of this compound and other pyrethroid insecticides, enabling further research and development in this critical field.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of S-Bioallethrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Bioallethrin is a potent synthetic pyrethroid insecticide, valued for its rapid knockdown effect on a wide range of flying and crawling insects. As a specific stereoisomer of allethrin, its efficacy and safety profile are of significant interest in the fields of agrochemicals and public health. This technical guide provides a comprehensive overview of the chemical structure of this compound and detailed insights into its synthesis pathways, tailored for professionals in research and development.

Chemical Structure of this compound

This compound is the ester of the (S)-enantiomer of allethrolone and the (1R,3R)-trans-enantiomer of chrysanthemic acid. This specific stereochemistry is crucial for its high insecticidal activity.

IUPAC Name: [(1S)-2-methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate

CAS Number: 28434-00-6

Molecular Formula: C₁₉H₂₆O₃

Molecular Weight: 302.41 g/mol

Stereochemistry: The molecule possesses three chiral centers, leading to eight possible stereoisomers of allethrin. This compound is specifically the ester formed from (+)-trans-chrysanthemic acid and (S)-allethrolone. This isomeric purity contributes to its enhanced biological activity compared to mixed isomer products like bioallethrin.

| Property | Value |

| Purity (Typical) | 98%[1] |

| Technical Grade Purity | 85% - 98%[2] |

| Enantiomeric Purity Measurement (Standard Deviation) | 0.3% - 0.7% |

Synthesis Pathways

The synthesis of this compound is a multi-step process that hinges on the preparation of its two key precursors: (S)-allethrolone and (1R,3R)-chrysanthemic acid, followed by their esterification.

Synthesis of (S)-Allethrolone

The enantioselective synthesis of (S)-allethrolone is a critical step. While various methods exist, a common industrial approach involves the resolution of racemic allethrolone. One documented laboratory-scale synthesis provides a general framework:

Experimental Protocol: Synthesis of Racemic Allethrolone [3]

-

Starting Material: A substituted furan compound.

-

Reaction: The furan derivative (300 mg) is added to a mixture of dioxane (3.0 ml) and water (2.0 ml). Hydroquinone (10 mg) is added as a stabilizer.

-

Buffering and Reflux: A phosphate buffer solution (prepared from 0.27 g of potassium dihydrogen phosphate and 0.36 g of sodium monohydrogen phosphate in 5.0 ml of water) is added to the mixture. The solution is then refluxed for 90 minutes.

-

Work-up: After cooling, water (10 ml) is added, and the solution is saturated with sodium chloride. The product is extracted twice with ether.

-

Purification: The combined ether layers are dried over magnesium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to yield allethrolone.[3]

Note: For the synthesis of this compound, an enantioselective synthesis or resolution of the racemic allethrolone to obtain the (S)-enantiomer is required.

Synthesis of (1R,3R)-Chrysanthemic Acid Chloride

The synthesis of the specific stereoisomer of chrysanthemic acid is pivotal for the final product's activity. Industrial syntheses often produce a mixture of isomers, which then require separation.

Experimental Protocol: Preparation of Chrysanthemic Acid Chloride [4]

-

Starting Material: (1R,3R)-Chrysanthemic acid.

-

Reaction: A solution of chrysanthemic acid in an excess of thionyl chloride (SOCl₂) is stirred at 50-60 °C for 4 hours.

-

Work-up: The excess thionyl chloride is removed under reduced pressure to yield the crude chrysanthemoyl chloride. This is often used directly in the next step without further purification.

Esterification to this compound

The final step is the coupling of the two chiral precursors.

Experimental Protocol: Esterification

-

Reactants: A solution of (S)-allethrolone (1 mmol) in dichloromethane (10 mL) and pyridine (1.1 mmol) is prepared and stirred at room temperature.

-

Addition: A solution of (1R,3R)-chrysanthemoyl chloride (1.1 mmol) in dichloromethane (5 mL) is added dropwise to the allethrolone solution.

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is acidified with 1.5 N aqueous HCl and partitioned with water (30 mL). The organic phase is washed with brine (3 x 30 mL) and dried over anhydrous sodium sulfate.

-

Purification: The solvent is evaporated, and the crude this compound is purified by flash column chromatography on silica gel.

Quantitative Data

| Synthesis Step | Reactants | Reagents/Conditions | Yield | Reference |

| Allethrolone Synthesis | Furan derivative | Dioxane/water, phosphate buffer, reflux | Not specified | |

| Chrysanthemic Acid Chloride Synthesis | Chrysanthemic acid | Thionyl chloride, 50-60°C | High (used crude) | |

| Esterification | (S)-Allethrolone, (1R,3R)-Chrysanthemoyl chloride | Dichloromethane, pyridine | 73-85% (for analogous esters) |

Note: Specific yield for the direct synthesis of this compound was not available in the reviewed literature; the provided yield is for analogous esterification reactions.

Conclusion

The synthesis of this compound is a stereochemically precise process that requires careful control over the preparation of its chiral precursors, (S)-allethrolone and (1R,3R)-chrysanthemic acid. The final esterification step then yields the highly active insecticidal compound. This guide provides a foundational understanding of the chemical properties and synthetic methodologies for this compound, offering a valuable resource for researchers and professionals in the field. Further research into optimizing enantioselective synthesis routes and improving reaction yields remains a key area of interest.

References

In Vitro Immunotoxicological Effects of S-Bioallethrin on Human Lymphocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-Bioallethrin, a synthetic type I pyrethroid insecticide, is widely used in domestic and public health settings. Its potential impact on non-target organisms, particularly the human immune system, is a growing area of concern. This technical guide synthesizes the current understanding of the in vitro effects of this compound and its related isomer, bioallethrin, on human lymphocytes. The available data indicates that this compound exhibits immunotoxic properties by inducing cytotoxicity, genotoxicity, oxidative stress, and modulating immune responses. This document provides a detailed overview of these effects, outlines the experimental protocols used for their assessment, and visualizes the proposed molecular mechanisms.

Core Immunotoxicological Effects

In vitro studies have demonstrated that this compound and its isomers can exert multiple toxic effects on human lymphocytes. These effects are dose- and time-dependent and include decreased cell viability, induction of apoptosis and necrosis, DNA damage, and the generation of reactive oxygen species (ROS).

Cytotoxicity and Proliferation Inhibition

This compound has been shown to reduce the viability and inhibit the proliferation of human lymphocytes in a concentration-dependent manner.[1][2][3] Studies on bioallethrin, a racemic mixture containing this compound, reported a loss of cell viability of over 30% at a concentration of 200 µM after a 2-hour incubation period.[2][3] Furthermore, this compound was found to inhibit lymphocyte proliferation after 72 hours of culture, with cells from atopic individuals showing greater sensitivity.

Table 1: Cytotoxicity of Bioallethrin on Human Lymphocytes

| Compound | Concentration (µM) | Exposure Time | Effect | Reference |

|---|---|---|---|---|

| Bioallethrin | 10 - 200 | 2 hours | Dose-dependent loss of cell viability | |

| Bioallethrin | 200 | 2 hours | >30% loss of cell viability |

| this compound | 6.5 | 72 hours | Inhibition of lymphocyte proliferation | |

Genotoxicity and DNA Damage

Exposure to bioallethrin has been shown to cause significant DNA damage in human lymphocytes. The Comet assay, a sensitive technique for detecting DNA strand breaks, revealed a significant increase in tail length and olive tail moment in lymphocytes treated with bioallethrin, confirming nuclear damage and DNA scission. Studies on a mixture of permethrin and allethrin also demonstrated an increase in micronuclei frequency in human peripheral blood lymphocytes, indicating chromosomal damage.

Table 2: Genotoxic Effects of Bioallethrin on Human Lymphocytes

| Assay | Compound | Endpoint Measured | Result | Reference |

|---|---|---|---|---|

| Comet Assay | Bioallethrin | Tail Length, Olive Tail Moment | Significant increase |

| Micronucleus Assay | Allethrin (in mixture) | Micronuclei Frequency | Significant increase | |

Oxidative Stress and Mitochondrial Dysfunction

A primary mechanism underlying bioallethrin's toxicity in lymphocytes is the induction of oxidative stress. Exposure leads to an enhanced generation of Reactive Oxygen Species (ROS), increased lipid peroxidation, and protein oxidation. This is accompanied by a compromise in the cellular antioxidant defense system, including a reduction in the ratio of reduced to oxidized glutathione and inhibition of major antioxidant enzymes. This oxidative stress is linked to mitochondrial dysfunction, characterized by mitochondrial depolarization.

Table 3: Oxidative Stress Markers in Bioallethrin-Treated Human Lymphocytes

| Parameter | Effect | Reference |

|---|---|---|

| Reactive Oxygen Species (ROS) | Increased | |

| Lipid Peroxidation | Increased | |

| Protein Oxidation | Increased | |

| Reduced/Oxidized Glutathione Ratio | Decreased |

| Mitochondrial Membrane Potential | Decreased | |

Induction of Apoptosis and Necrosis

The cellular damage induced by this compound and its isomers ultimately leads to programmed cell death (apoptosis) and necrosis. The induction of apoptosis in human lymphocytes has been confirmed through acridine orange/ethidium bromide dual staining. The mitochondrial dysfunction and oxidative stress are key triggers for the apoptotic cascade. A study on a permethrin/allethrin mixture also showed a significant increase in the percentage of apoptotic cells.

Modulation of Cytokine Production

This compound can alter the production of key cytokines by human lymphocytes, suggesting an impact on immune regulation. In a study comparing lymphocytes from atopic and non-atopic individuals, this compound exposure led to a significant difference in the interleukin-4/interferon-gamma (IL-4/IFN-γ) balance after 24 hours. Specifically, IFN-γ secretion was consistently lower in cells from atopic donors.

Experimental Protocols

The following sections detail the methodologies commonly employed to assess the immunotoxic effects of this compound on human lymphocytes.

Isolation and Culture of Human Lymphocytes

-

Source: Human peripheral blood is collected from healthy volunteers.

-

Isolation: Peripheral blood mononuclear cells (PBMCs), which include lymphocytes, are isolated using Ficoll-Paque density gradient centrifugation.

-

Culture: Lymphocytes are cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin/streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assessment (MTT Assay)

-

Principle: The MTT assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt MTT to purple formazan crystals.

-

Procedure:

-

Lymphocytes are seeded in 96-well plates.

-

Cells are treated with various concentrations of this compound for a specified duration (e.g., 2 hours).

-

MTT solution is added to each well and incubated for 4 hours.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

-

Genotoxicity Assessment (Comet Assay)

-

Principle: The single-cell gel electrophoresis (SCGE) or Comet assay detects DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet tail."

-

Procedure:

-

Lymphocytes are exposed to this compound.

-

Cells are embedded in a low-melting-point agarose gel on a microscope slide.

-

The cells are lysed to remove membranes and proteins, leaving behind the nucleoid.

-

Slides are subjected to electrophoresis under alkaline conditions.

-

DNA is stained with a fluorescent dye (e.g., ethidium bromide).

-

Comets are visualized using a fluorescence microscope and analyzed with imaging software to measure parameters like tail length and olive tail moment.

-

Oxidative Stress and Apoptosis Assays

-

ROS Detection: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Mitochondrial Membrane Potential (MMP): MMP is assessed using cationic fluorescent dyes such as Rhodamine 123. A decrease in fluorescence intensity indicates mitochondrial depolarization.

-

Apoptosis/Necrosis Staining: Dual staining with acridine orange and ethidium bromide or Annexin V and propidium iodide (PI) followed by fluorescence microscopy or flow cytometry is used to distinguish between viable, apoptotic, and necrotic cells.

Visualizations: Workflows and Pathways

Experimental Workflow

Caption: General experimental workflow for assessing this compound immunotoxicity.

Proposed Mechanism of Action

Caption: Proposed pathway of this compound-induced lymphocyte toxicity.

Conclusion and Future Directions

The evidence strongly suggests that this compound and its isomers are immunotoxic to human lymphocytes in vitro. The primary mechanisms involve the induction of oxidative stress, leading to mitochondrial dysfunction, DNA damage, and ultimately, cell death via apoptosis and necrosis. The modulation of cytokine profiles further indicates a potential for immune dysregulation.

Future research should focus on:

-

Elucidating the specific signaling pathways involved in this compound-induced apoptosis.

-

Investigating the long-term effects of low-dose exposure on lymphocyte function.

-

Exploring the differential susceptibility of various lymphocyte subpopulations (e.g., T-cells, B-cells, NK cells).

-

Validating these in vitro findings with in vivo studies to better understand the implications for human health.

References

- 1. In vitro effects of the pyrethroid this compound on lymphocytes and basophils from atopic and nonatopic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioallethrin enhances generation of ROS, damages DNA, impairs the redox system and causes mitochondrial dysfunction in human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

S-Bioallethrin Metabolism and Degradation in Mammalian Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Bioallethrin, a synthetic pyrethroid insecticide, is widely utilized for the control of household insects. Its efficacy is attributed to its action on the nervous system of insects. In mammalian systems, this compound undergoes extensive metabolism, primarily through oxidative and hydrolytic pathways, leading to its detoxification and subsequent excretion. This technical guide provides a comprehensive overview of the metabolic fate of this compound in mammals, detailing the enzymatic processes, degradation products, experimental protocols for analysis, and quantitative data on its metabolism.

Metabolic Pathways of this compound

The metabolism of this compound in mammals is a two-phase process. Phase I involves the initial breakdown of the parent compound through oxidation and hydrolysis, while Phase II consists of the conjugation of the resulting metabolites to enhance their water solubility and facilitate their elimination from the body.

Phase I Metabolism: Oxidation and Hydrolysis

Oxidative Metabolism: The primary route of this compound metabolism is oxidation, catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes located predominantly in the liver. In humans, the key isoforms involved are CYP2C19, CYP2C8, CYP3A4, and CYP2C9.[1] In rats, the principal CYP450 enzymes responsible for this compound oxidation are CYP2C6, CYP2C11, and CYP3A1, with minor contributions from CYP1A1 and CYP2A1.[1]

Oxidative reactions target several sites on the this compound molecule, leading to a variety of metabolites. These include the formation of primary alcohols through allylic oxidation near the cyclopropane group and on a methyl group of the cyclopropane ring.[1] Further oxidation of these alcohol groups can lead to the formation of carboxylic acids.[1] Epoxidation of the double bond in the five-membered ring can also occur, followed by hydrolysis to a diol.[1] A major oxidative metabolite is chrysanthemumdicarboxylic acid (CDCA).

Hydrolytic Metabolism: While oxidation is the predominant pathway, this compound can also undergo hydrolysis of its ester linkage, although it is considered to be relatively resistant to this process. This reaction is catalyzed by carboxylesterases (CEs), which are abundant in the liver. The hydrolysis of this compound yields chrysanthemic acid and allethrolone.

Phase II Metabolism: Conjugation

The hydroxylated and carboxylated metabolites produced during Phase I metabolism can undergo conjugation with endogenous molecules such as glucuronic acid and sulfate. These conjugation reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) respectively, increase the water solubility of the metabolites, making them more readily excretable in urine and feces.

Quantitative Data on this compound Metabolism

| Enzyme Family | Enzyme Isoform | Substrate | Vmax | Km (µM) | Species | Reference |

| Cytochrome P450 | CYP2C19 | S-mephenytoin (probe) | 1.3 ± 0.2 pmol/min/pmol CYP | 18 ± 3 | Human | |

| Cytochrome P450 | CYP3A4 | Testosterone (probe) | 13.70 ± 0.88 nmol/min/pmol CYP | 236.7 ± 10.3 | Human | |

| Carboxylesterase | hCE-1 | trans-permethrin | 8.0 ± 0.5 nmol/min/mg | 11 ± 2 | Human | |

| Carboxylesterase | hCE-2 | trans-permethrin | 2.5 ± 0.2 nmol/min/mg | 2.0 ± 0.4 | Human |

Table 1: Representative Kinetic Parameters for Pyrethroid Metabolizing Enzymes. Note: Data for this compound is not available, representative data for probe substrates or other pyrethroids are shown.

| Species | Route of Administration | Dose | Major Metabolite(s) | Excretion Route | Percentage of Dose Excreted | Time Frame | Reference |

| Rat | Oral | 1-5 mg/kg | Chrysanthemum dicarboxylic acid, allethrolone | Urine and Feces | 30% (urine), 29% (feces) | 48 hours | |

| Human | Inhalation/Dermal | Not specified | trans-(E)-CDCA | Urine | Peak excretion within 24 hours | 24 hours |

Table 2: Urinary and Fecal Excretion of this compound Metabolites in Mammals.

Experimental Protocols

In Vitro Metabolism of this compound using Liver Microsomes

This protocol describes a general procedure for studying the metabolism of this compound in vitro using human or animal liver microsomes.

Materials:

-

This compound

-

Liver microsomes (human or rat)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile or other suitable organic solvent for quenching

-

Incubator or water bath at 37°C

-

LC-MS/MS or GC-MS for analysis

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).

-

In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes, and the this compound stock solution. Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of cold acetonitrile.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis by LC-MS/MS or GC-MS to identify and quantify the remaining parent compound and its metabolites.

Analysis of this compound Metabolites in Urine by GC-MS

This protocol outlines a general method for the extraction and analysis of this compound metabolites from urine samples using gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Urine sample

-

Internal standard (e.g., a deuterated analog of the metabolite of interest)

-

Enzyme for deconjugation (e.g., β-glucuronidase/arylsulfatase)

-

Buffer for enzymatic hydrolysis (e.g., acetate buffer, pH 5)

-

Extraction solvent (e.g., ethyl acetate or hexane)

-

Derivatizing agent (e.g., BSTFA with 1% TMCS)

-

GC-MS system

Procedure:

-

To a known volume of urine, add the internal standard and buffer.

-

Add the deconjugation enzyme and incubate at 37°C for a sufficient time (e.g., overnight) to hydrolyze the glucuronide and sulfate conjugates.

-

After incubation, adjust the pH of the urine sample to acidic (e.g., pH 2) with a suitable acid.

-

Perform a liquid-liquid extraction by adding the extraction solvent, vortexing, and centrifuging to separate the phases.

-

Collect the organic layer and evaporate it to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in the derivatizing agent and heat to form volatile derivatives of the metabolites.

-

Inject an aliquot of the derivatized sample into the GC-MS for analysis.

Visualizations

Metabolic Pathway of this compound

Caption: Phase I and Phase II metabolic pathways of this compound.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for in vitro this compound metabolism study.

Conclusion

The metabolism of this compound in mammalian systems is a complex process involving multiple enzymatic pathways. The primary route of detoxification is through oxidation by cytochrome P450 enzymes, followed by conjugation of the resulting metabolites. Hydrolysis by carboxylesterases also contributes to its breakdown. The rapid metabolism and excretion of this compound contribute to its relatively low toxicity in mammals compared to insects. Further research to obtain specific kinetic data for the enzymes involved in this compound metabolism will enhance our ability to predict its toxicokinetic behavior and potential for drug-drug interactions.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Technical Grade S-Bioallethrin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of technical grade S-Bioallethrin, a potent synthetic pyrethroid insecticide. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data clarity, experimental methodology, and visualization of its mechanism of action.

Chemical Identity and Structure

This compound is a specific stereoisomer of allethrin, which contributes to its enhanced insecticidal activity.[1][2] It is the ester of chrysanthemic acid and allethrolone.[3][4] Technical grade this compound typically has a purity of 95% or higher.[5]

-

IUPAC Name: (S)-3-allyl-2-methyl-4-oxocyclopent-2-enyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate

-

CAS Number: 28434-00-6

-

Molecular Formula: C₁₉H₂₆O₃

-

Molecular Weight: 302.41 g/mol

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of technical grade this compound. These properties are crucial for understanding its environmental fate, formulation development, and toxicological profile.

Table 1: Physical Properties of this compound

| Property | Value | References |

| Appearance | Clear to amber, viscous liquid | |

| Odor | Faint, characteristic, or mild aromatic odor | |

| Melting Point | 49.5 °C | |

| Boiling Point | 140 °C at 13.33 Pa; 165-170 °C at 0.15 mm Hg (20 Pa) | |

| Density | 0.98 - 1.05 g/cm³ at 20°C | |

| Vapor Pressure | 3.46 x 10⁻⁶ mmHg at 25°C; 1.56 Pa at 20°C | |

| Flash Point | Approximately 120 - 166 °C | |

| Refractive Index | 1.505 at 25°C |

Table 2: Solubility and Partition Coefficients of this compound

| Property | Value | References |

| Water Solubility | Insoluble; 4.6 mg/L at 20-25°C | |

| Solubility in Organic Solvents | Miscible with most organic solvents, including hexane, methanol, toluene, acetone, and chloroform. | |

| Octanol-Water Partition Coefficient (Log P) | 4.00200 - 4.70 |

Experimental Protocols

The determination of the physical and chemical properties of this compound follows standardized methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

3.1. Melting Point/Melting Range (OECD Guideline 102)

This method determines the temperature at which this compound transitions from a solid to a liquid state.

-

Principle: A small, purified sample is heated at a controlled rate, and the temperatures at which melting begins and is complete are recorded.

-

Apparatus: Capillary tube apparatus (liquid bath or metal block), Kofler hot bar, or differential scanning calorimetry (DSC).

-

Procedure (Capillary Tube Method):

-

A small amount of finely powdered this compound is packed into a capillary tube.

-

The tube is placed in a heating block or liquid bath with a calibrated thermometer.

-

The temperature is raised at a slow, constant rate (e.g., 1 °C/min).

-

The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

-

3.2. Boiling Point (OECD Guideline 103)

This method determines the temperature at which the vapor pressure of this compound equals the atmospheric pressure.

-

Principle: The substance is heated, and the temperature at which it boils is measured. Since this compound has a high boiling point and may decompose, determination under reduced pressure is often necessary.

-

Apparatus: Ebulliometer, dynamic vapor pressure apparatus, or distillation setup.

-

Procedure (Dynamic Method):

-

The sample is placed in a vessel connected to a pressure-regulating system and a temperature-measuring device.

-

The pressure is set to a specific value, and the sample is heated.

-

The temperature at which boiling occurs (indicated by a constant temperature reading during vigorous boiling) is recorded.

-

Measurements are taken at several pressures to establish the boiling point curve.

-

3.3. Density (OECD Guideline 109)

This method determines the mass per unit volume of this compound.

-

Principle: The mass of a known volume of the liquid substance is measured.

-

Apparatus: Pycnometer, hydrostatic balance, or oscillating densitometer.

-

Procedure (Pycnometer Method):

-

The empty pycnometer is weighed.

-

It is then filled with this compound, ensuring no air bubbles are present, and weighed again.

-

The volume of the pycnometer is known or can be determined using a reference liquid of known density (e.g., water).

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

-

3.4. Vapor Pressure (OECD Guideline 104)

This method measures the pressure exerted by the vapor of this compound in equilibrium with its liquid phase.

-

Principle: Due to the low vapor pressure of this compound, methods such as the gas saturation method or effusion methods are suitable.

-

Apparatus: Gas saturation apparatus or Knudsen effusion cell.

-

Procedure (Gas Saturation Method):

-

A stream of inert gas is passed through or over the surface of the this compound at a known, constant temperature and flow rate.

-

The gas becomes saturated with the vapor of the substance.

-

The amount of substance transported by the gas is determined by trapping and quantifying it (e.g., by gas chromatography).

-

The vapor pressure is calculated from the amount of substance vaporized and the volume of gas passed.

-

3.5. Water Solubility (OECD Guideline 105)

This method determines the maximum concentration of this compound that can dissolve in water at a specific temperature.

-

Principle: The flask method is suitable for substances with solubility above 10⁻² g/L.

-

Apparatus: Flask with a stirrer, constant temperature bath, and an analytical instrument for quantification (e.g., HPLC or GC).

-

Procedure (Flask Method):

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The mixture is agitated in a constant temperature bath until equilibrium is reached (typically 24-48 hours).

-

The solution is then centrifuged or filtered to remove undissolved substance.

-

The concentration of this compound in the aqueous phase is determined by a suitable analytical method.

-

3.6. Octanol-Water Partition Coefficient (OECD Guideline 107 or 117)

This parameter (Log P) indicates the lipophilicity of this compound.

-

Principle: The shake flask method (OECD 107) involves dissolving the substance in a mixture of n-octanol and water and measuring its concentration in each phase at equilibrium. The HPLC method (OECD 117) estimates Log P based on the retention time on a reverse-phase column.

-

Apparatus (Shake Flask Method): Separatory funnel, mechanical shaker, and analytical instrument for quantification.

-

Procedure (Shake Flask Method):

-

A solution of this compound in n-octanol is mixed with a volume of water in a separatory funnel.

-

The mixture is shaken until equilibrium is reached.

-

The octanol and water phases are separated.

-

The concentration of this compound in each phase is determined.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. Log P is the logarithm of this value.

-

3.7. Analytical Characterization (GC and HPLC)

Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for the identification, quantification, and purity assessment of this compound.

-

Gas Chromatography (GC):

-

Principle: The sample is vaporized and separated into its components based on their differential partitioning between a stationary phase in a column and a mobile gas phase. Chiral GC can be used to resolve and quantify the different stereoisomers of allethrin.

-

Typical Setup:

-

Injector: Split/splitless injector.

-

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5, HP-5ms). For chiral separations, a cyclodextrin-based stationary phase is used.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Carrier Gas: Helium or Nitrogen.

-

Temperature Program: A programmed temperature ramp to ensure good separation of isomers and any impurities.

-

-

-

High-Performance Liquid Chromatography (HPLC):

-

Principle: The sample is dissolved in a liquid mobile phase and pumped through a column containing a stationary phase. Separation occurs based on the differential interactions of the components with the stationary phase.

-

Typical Setup:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often in an isocratic or gradient elution mode.

-

Detector: UV detector set at a wavelength where this compound absorbs, or a Mass Spectrometer (MS).

-

-

Mechanism of Action and Signaling Pathway

This compound, like other pyrethroid insecticides, exerts its neurotoxic effects by targeting voltage-gated sodium channels in the nerve cell membranes of insects. This interaction disrupts the normal functioning of the nervous system, leading to paralysis and death of the insect.

The primary mechanism involves the modification of the gating kinetics of the sodium channels. This compound binds to the open state of the sodium channel, prolonging the time it remains open and slowing its closing (inactivation). This leads to a persistent influx of sodium ions (Na⁺) into the neuron, causing prolonged depolarization of the nerve membrane. This state of hyperexcitability results in repetitive nerve discharges, ultimately leading to paralysis.

Caption: this compound's mechanism of action on voltage-gated sodium channels.

Experimental Workflow for Analysis

A typical experimental workflow for the analysis of technical grade this compound involves several key steps from sample preparation to data analysis.

Caption: General workflow for the analysis of technical grade this compound.

Stability and Reactivity

-

Stability: this compound can be stored for over two years under normal conditions. It is sensitive to light and high temperatures, and ultraviolet radiation can cause it to decompose.

-

Reactivity: It is incompatible with alkalis, which can cause hydrolysis of the ester linkage.

Conclusion

This technical guide provides essential data and methodologies for the characterization of technical grade this compound. A thorough understanding of its physical and chemical properties is fundamental for its effective and safe application in various fields, from pest control to the development of new chemical entities. The provided experimental protocols, based on internationally recognized guidelines, serve as a foundation for accurate and reproducible research. The visualization of its mechanism of action and analytical workflow offers a clear conceptual framework for scientists and researchers.

References

- 1. oecd.org [oecd.org]

- 2. Mechanism of Pyrethroid Pesticide–Induced Apoptosis: Role of Calpain and the ER Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acri.gov.tw [acri.gov.tw]

- 4. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google Books [books.google.com]

- 5. oecd.org [oecd.org]

An In-depth Technical Guide on the Interaction of S-Bioallethrin with the GABA Receptor-Ionophore Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the interaction between S-Bioallethrin, a Type I pyrethroid insecticide, and the γ-aminobutyric acid (GABA) receptor-ionophore complex. While the primary target of this compound and other pyrethroids is the voltage-gated sodium channel, evidence suggests an indirect modulatory effect on the GABAergic system. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the pertinent signaling pathways and experimental workflows.

Core Concepts: this compound and the GABA Receptor

This compound is a synthetic pyrethroid insecticide widely used for its rapid knockdown effect on insects.[1] Its primary mechanism of action involves the disruption of nerve function by binding to voltage-gated sodium channels, leading to prolonged channel opening and nerve hyperexcitation.[1][2]

The GABA receptor, specifically the GABA-A receptor, is a ligand-gated ion channel that mediates the majority of fast synaptic inhibition in the central nervous system.[3][4] Upon binding of the neurotransmitter GABA, the receptor's chloride ion channel opens, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, thus reducing the likelihood of an action potential.

Quantitative Data on Pyrethroid Interaction with the GABAergic System

Direct quantitative data on the binding affinity or IC50 values of this compound at the GABA receptor is limited, likely due to its primary action on sodium channels. However, studies on other pyrethroids and the downstream effects of this compound provide insights into the functional consequences of pyrethroid exposure on GABAergic neurotransmission.

| Compound | Parameter | Value | Species/System | Notes |

| Deltamethrin, (1R alpha S)-cis-cypermethrin, permethrin | Maximum Inhibition of GABA-dependent 36Cl- influx | 70-82% | Synaptoneurosomes from trout brain | This effect was found to be indirect and sensitive to the sodium channel blocker tetrodotoxin (TTX). |

| This compound | Extension of inter-stimulus interval for 50% inhibition in the hippocampus | 30 ± 2.2 ms | Anesthetised rats (in vivo) | This demonstrates a downstream effect on GABAergic inhibition in a complex biological system. |

| Deltamethrin | Extension of inter-stimulus interval for 50% inhibition in the hippocampus | 199 ± 21 ms | Anesthetised rats (in vivo) | For comparison with this compound, highlighting the varied potency among pyrethroids. |

Signaling Pathways

The interaction of this compound with the GABA receptor complex is considered to be indirect. The following diagrams illustrate the canonical GABA-A receptor signaling pathway and the proposed indirect modulatory pathway by this compound.

Figure 1: Canonical GABA-A Receptor Signaling Pathway.

Figure 2: Proposed Indirect Modulation of GABA-A Receptor by this compound.

Experimental Protocols

The investigation of this compound's effects on the GABA receptor-ionophore complex typically involves electrophysiological and radioligand binding assays.

Electrophysiology: Patch-Clamp Technique

The patch-clamp technique is a powerful tool for studying the effects of compounds on ion channel function.

Objective: To measure the effect of this compound on GABA-activated chloride currents.

Methodology:

-

Cell Preparation: Utilize primary neuronal cultures or cell lines (e.g., HEK293) expressing recombinant GABA-A receptors.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill with an internal solution containing a physiological concentration of chloride.

-

Whole-Cell Configuration: Achieve a whole-cell patch-clamp configuration to record currents from the entire cell membrane.

-

GABA Application: Apply GABA at a concentration that elicits a submaximal response (e.g., EC20) to establish a baseline current.

-

This compound Application: Co-apply this compound with GABA to observe any modulation of the GABA-activated current. Test a range of this compound concentrations to determine a dose-response relationship.

-

Data Analysis: Analyze the changes in current amplitude, activation, and deactivation kinetics in the presence of this compound.

Figure 3: Experimental Workflow for Patch-Clamp Analysis.

Radioligand Binding Assay

Radioligand binding assays are used to determine if a compound binds to a specific receptor and to quantify its binding affinity.

Objective: To determine if this compound directly binds to the GABA-A receptor or allosterically modulates the binding of a known GABA-A receptor ligand.

Methodology:

-

Membrane Preparation: Prepare cell membranes from brain tissue (e.g., rat cortex) or from cells expressing GABA-A receptors. This involves homogenization and centrifugation to isolate the membrane fraction.

-

Radioligand Selection: Use a radiolabeled ligand that binds to a specific site on the GABA-A receptor complex, for example, [3H]muscimol for the GABA binding site or [3H]flunitrazepam for the benzodiazepine site.

-

Incubation: Incubate the membrane preparation with the radioligand in the presence and absence of varying concentrations of this compound.

-

Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the unbound radioligand by filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand) from total binding. Analyze the data to determine if this compound displaces the radioligand (competitive binding) or alters its binding affinity (allosteric modulation).

Figure 4: Experimental Workflow for Radioligand Binding Assay.

Conclusion and Future Directions

The available evidence strongly indicates that the primary molecular target of this compound is the voltage-gated sodium channel. Its interaction with the GABA receptor-ionophore complex appears to be indirect, likely a downstream consequence of altered neuronal membrane potential. This indirect modulation can still have significant physiological effects, contributing to the overall neurotoxicity of the compound.

Future research should focus on elucidating the precise cascade of events that links the action of this compound at the sodium channel to the functional alterations of the GABA-A receptor. Advanced electrophysiological techniques, including dynamic clamp and computational modeling, could provide a more detailed understanding of this indirect interaction. Furthermore, investigating the effects of this compound on different GABA-A receptor subunit compositions could reveal subtype-specific sensitivities, which may have implications for both toxicology and the development of more selective insecticides.

References

S-Bioallethrin: An In-depth Technical Guide to its Environmental Fate and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Bioallethrin is a potent synthetic pyrethroid insecticide, valued for its rapid knockdown effect on various insect pests. As a stereoisomer of allethrin, its environmental persistence, degradation mechanisms, and ultimate fate are of significant interest to ensure its safe and responsible use. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's environmental behavior, focusing on its degradation in key environmental compartments: soil, water, and in the presence of light. It also delves into the metabolic pathways within organisms. This document is intended to serve as a vital resource for researchers, environmental scientists, and professionals in drug development and regulatory affairs.

This compound is known to be unstable in the presence of light and air, and under alkaline conditions.[1] Its degradation is a multifaceted process involving abiotic factors like photolysis and hydrolysis, as well as biotic mechanisms driven by microbial activity in soil and water. The primary degradation reactions include ester hydrolysis, oxidation at various molecular sites, and isomerization.[1]

Environmental Fate and Degradation Summary

The environmental persistence of this compound is generally low due to its susceptibility to various degradation processes. It is rapidly broken down by sunlight (photodegradation), and while stable at neutral and acidic pH, it undergoes rapid hydrolysis in alkaline environments.[1] In soil and aquatic systems, microbial communities play a crucial role in its biodegradation.

Quantitative Data on Degradation

The following tables summarize the available quantitative data on the degradation of this compound and related compounds. It is important to note that specific quantitative data for this compound is limited in publicly available literature. Therefore, data for "Allethrin" and "Bioallethrin" are included for reference and should be interpreted with caution as they may not precisely reflect the behavior of the this compound isomer.

Table 1: Photodegradation Data

| Compound | Condition | Half-life (DT50) | Major Degradation Products |

| Allethrin | Thin film on glass, sun lamp | ~8 hours for 90% degradation[1] | Chrysanthemic acid, 3-(2-hydroxymethyl) derivative, 3-(1-epoxy) derivative, cyclopropylrethronyl chrysanthemate[1] |

| This compound | Sunlight or UV light (360 nm) in solution/solid phase | Rapid decomposition (specific DT50 not available) | cis-allethrin, di-π-methane rearrangement product, allylic alcohol, isobutenyl group epoxides, chrysanthemic acid |

Table 2: Hydrolysis Data

| Compound | pH | Temperature | Half-life (DT50) |

| This compound | Alkaline conditions | Not specified | Rapidly hydrolyzed (specific DT50 not available) |

| This compound | Neutral and acidic conditions | Not specified | Stable (specific DT50 not available) |

Table 3: Soil and Microbial Degradation Data

| Compound | System | Organism/Conditions | Half-life (DT50) |

| Allethrin | Aerobic Soil | Fusarium proliferatum strain CF2, 26°C, pH 6.0 | Reduced by 507.1 hours compared to control |

| Bioallethrin | Aerobic Soil | Not specified | Moderately persistent (specific DT50 not available) |

| This compound | Aerobic Soil | Data not available | Not available |

Experimental Protocols

Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are crucial for assessing the environmental fate of chemicals. The following are detailed methodologies for key experiments relevant to this compound's degradation.

Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)

This test determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at environmentally relevant pH values (4, 7, and 9).

Methodology:

-

Test Substance Preparation: A solution of this compound is prepared in sterile, buffered aqueous solutions at pH 4, 7, and 9. The concentration should not exceed 0.01 M or half the saturation concentration.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, or a range of temperatures for more detailed studies).

-

Sampling: Aliquots are taken at specified time intervals.

-

Analysis: The concentration of this compound and any major hydrolysis products are determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Data Evaluation: The rate of hydrolysis and the half-life (DT50) are calculated. If a degradation product exceeds 10% of the initial concentration, its identity should be determined.

Aerobic and Anaerobic Transformation in Soil (Adapted from OECD Guideline 307)

This guideline is designed to evaluate the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.

Methodology:

-

Soil Selection: Representative soil samples are collected and characterized (e.g., texture, organic carbon content, pH, microbial biomass).

-

Test Substance Application: Radiolabeled (e.g., ¹⁴C) this compound is applied to the soil samples at a concentration relevant to its agricultural use.

-

Incubation Conditions:

-

Aerobic: Soil samples are incubated in the dark at a constant temperature and moisture content, with a continuous flow of air.

-

Anaerobic: After an initial aerobic phase, the soil is flooded with water and the system is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

-

Sampling: Soil and any trapped volatile compounds are sampled at various time points over a period of up to 120 days.

-

Extraction and Analysis: Soil samples are extracted with appropriate solvents. The parent compound and its transformation products in the extracts, as well as mineralized products (e.g., ¹⁴CO₂), are quantified using techniques like Liquid Scintillation Counting (LSC), HPLC, and Mass Spectrometry (MS).

-

Data Evaluation: The rates of degradation (DT50) of this compound and the formation and decline of major transformation products are determined. A mass balance is calculated to account for the distribution of the radiolabel.

Degradation Pathways and Visualizations

The degradation of this compound proceeds through several key chemical reactions. The following diagrams, generated using the DOT language, illustrate these pathways.

Photodegradation Pathway of this compound

Caption: Photodegradation pathway of this compound.

Mammalian Metabolic Pathway of this compound

Caption: Mammalian metabolic pathway of this compound.

General Experimental Workflow for Soil Metabolism Study

Caption: Experimental workflow for a soil metabolism study.

Conclusion

This compound is subject to relatively rapid degradation in the environment through a combination of photodegradation, hydrolysis under alkaline conditions, and microbial metabolism. The primary degradation pathways involve the cleavage of the ester bond and oxidation of various parts of the molecule. While specific quantitative data on the environmental half-life of this compound remains limited, studies on related allethrin compounds and adherence to standardized testing protocols like the OECD guidelines provide a framework for understanding its environmental behavior. Further research focusing specifically on the this compound isomer is warranted to refine environmental risk assessments and ensure its continued safe use.

References

The Molecular Basis of S-Bioallethrin's Insecticidal Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Bioallethrin, a potent synthetic pyrethroid insecticide, exerts its toxic effects by targeting the nervous system of insects. This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's insecticidal action. The primary molecular target is the voltage-gated sodium channel (VGSC), a critical component for the generation and propagation of action potentials in neurons. This compound binding modifies the gating kinetics of these channels, forcing them to remain open for an extended period. This disruption of normal ion flow leads to nerve hyperexcitability, paralysis, and ultimately, the death of the insect. This document details the structure and function of the insect VGSC, the specific action of this compound, quantitative toxicological and electrophysiological data, the experimental protocols used to elucidate these mechanisms, and the molecular basis of insecticide resistance.

The Primary Molecular Target: Insect Voltage-Gated Sodium Channels (VGSCs)

The principal target of this compound and other pyrethroid insecticides is the voltage-gated sodium channel (VGSC) in the insect's nervous system.[1][2] These channels are transmembrane proteins essential for the initiation and propagation of action potentials in neurons and other excitable cells.[2]

Insect VGSCs are composed of a large alpha-subunit, which forms the ion-conducting pore, and one or more smaller beta-subunits that modulate channel function. The alpha-subunit consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The S1-S4 segments form the voltage-sensing domain, while the S5-S6 segments and the connecting P-loop from each domain come together to form the central pore through which sodium ions pass.

Mechanism of Action: Prolongation of Sodium Current

This compound is classified as a Type I pyrethroid, which is characterized by the absence of an α-cyano group in its structure. The insecticidal action of this compound stems from its ability to bind to the VGSCs and modify their gating properties.[1] Specifically, it slows both the activation and inactivation of the channel, leading to a prolonged open state.[3]

This prolonged influx of sodium ions into the neuron causes a sustained membrane depolarization. The consequence of this is an uncontrolled firing of nerve impulses, leading to repetitive discharges. This hyperexcitation of the nervous system manifests as tremors and convulsions, followed by paralysis and death of the insect. This compound is thought to bind to a hydrophobic pocket formed by the S4-S5 linker of domain II and the S5 and S6 helices of domains II and III of the VGSC alpha-subunit.

Below is a diagram illustrating the signaling pathway of this compound's action on the neuron.

Caption: this compound binds to VGSCs, causing prolonged opening and sustained Na+ influx, leading to neuronal hyperexcitation and paralysis.

Quantitative Data

The efficacy and toxicity of this compound have been quantified through various studies. The following tables summarize key data points.

Table 1: Toxicological Data for this compound

| Parameter | Species | Value | Reference |

| Oral LD50 | Rat | 413 - 574 mg/kg | |

| Dermal LD50 | Rat | > 2000 mg/kg | |

| Inhalation LC50 (4 hr) | Rat | 1.26 mg/L | |

| Aquatic LC50 | Fish | 9 - 90 µ g/litre |

Table 2: Electrophysiological Data for this compound

| Parameter | Channel | Concentration | Effect | Reference |

| Resting Modification | Rat Na(v)1.6 | 100 µM | 5.7% |

Experimental Protocols

The primary technique for studying the effects of insecticides like this compound on VGSCs is the two-electrode voltage clamp (TEVC) , often using Xenopus laevis oocytes as a heterologous expression system.

Two-Electrode Voltage Clamp (TEVC) of Xenopus Oocytes

This method allows for the precise control of the oocyte's membrane potential while measuring the resulting ion currents.

Methodology:

-

Preparation of Oocytes: Oocytes are surgically harvested from female Xenopus laevis frogs. They are then treated with collagenase to defolliculate them, separating individual oocytes.

-

cRNA Injection: Complementary RNA (cRNA) encoding the specific insect VGSC alpha and any auxiliary beta subunits is injected into the oocyte's cytoplasm using a microinjector. The oocytes are then incubated for 2-7 days to allow for the expression and insertion of the channels into the cell membrane.

-

Electrophysiological Recording:

-

An oocyte expressing the channels is placed in a recording chamber and perfused with a specific saline solution (e.g., ND-96).

-

Two microelectrodes, filled with a conductive solution like 3 M KCl, are inserted into the oocyte.

-

One electrode, the voltage electrode , measures the membrane potential (Vm).

-

The second electrode, the current electrode , injects current into the cell.

-

A feedback amplifier compares the measured Vm to a desired command voltage set by the researcher. It then injects the necessary current through the current electrode to clamp the membrane potential at the command voltage.

-

The current flowing across the membrane, which represents the activity of the expressed ion channels, is recorded.

-

-

Application of this compound: A stock solution of this compound is diluted into the perfusion saline and applied to the oocyte.

-

Data Analysis: Changes in the sodium current kinetics (e.g., peak current amplitude, rate of inactivation, and tail currents upon repolarization) are measured before and after the application of this compound to quantify its effects.

The following diagram outlines the experimental workflow for the TEVC protocol.